molecular formula C5H4N4 B12874388 Pyrrolo[2,1-d][1,2,3,5]tetrazine CAS No. 258828-10-3

Pyrrolo[2,1-d][1,2,3,5]tetrazine

Cat. No.: B12874388
CAS No.: 258828-10-3
M. Wt: 120.11 g/mol
InChI Key: MCQPEIWWBCNKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-d][1,2,3,5]tetrazine is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a 1,2,3,5-tetrazine moiety. First synthesized as a deaza analogue of the antitumor drug temozolomide, it has demonstrated potent antiproliferative activity, particularly in derivatives such as pyrrolo[2,1-d][1,2,3,5]tetrazin-4(3H)-ones . Unlike temozolomide, which acts as a DNA methylating agent, pyrrolotetrazinones inhibit microtubule polymerization, induce G2/M cell cycle arrest, and trigger apoptosis via the mitochondrial pathway . Notably, 3-aryl-substituted derivatives exhibit GI50 values in the nanomolar range, outperforming their 3-methyl counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolo[2,1-d][1,2,3,5]tetrazine can be synthesized through several methods. One common approach involves the reaction of 2-diazo-3-ethoxycarbonyl-pyrrolo[2,3-c]pyridine with alkyl- or aryl-isocyanates in dichloromethane at room temperature or under microwave irradiation at 50°C . This method yields derivatives of this compound in moderate to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of scalable synthetic routes such as microwave-assisted synthesis and solid-phase synthesis can be adapted for large-scale production. These methods offer advantages in terms of reaction efficiency and yield.

Chemical Reactions Analysis

Inverse Electron Demand Diels–Alder (IEDDA) Reactions

The 1,2,3,5-tetrazine core acts as an electron-deficient 4π component in IEDDA reactions. For example, 4,6-diphenyl-1,2,3,5-tetrazine (1a) reacts with amidines (e.g., benzamidine 13a ) at rates up to k=0.40h1k = 0.40 \, \text{h}^{-1} (second-order kinetics), forming pyrimidine derivatives . Substituents significantly influence reactivity:

  • Electron-withdrawing groups (e.g., carbomethoxy) increase reaction rates by 6-fold.

  • Electron-donating groups (e.g., methoxy) reduce rates by 60-fold .

  • Alkyl-substituted tetrazines (e.g., 1d ) exhibit 10-fold faster reactions than aryl analogs due to enhanced electron deficiency .

Table 1: Substituent Effects on IEDDA Reaction Rates

Tetrazine DerivativeSubstituentRate Constant (kk, M1^{-1}s1^{-1})
1a (4,6-diphenyl)Phenyl8.15×1068.15 \times 10^{-6}
1d (4,6-diethyl)Ethyl1.11×1041.11 \times 10^{-4}
1e (4-methyl-6-ethyl)Mixed alkyl3.3×1053.3 \times 10^{-5}

Cycloaddition with Isocyanates

Pyrrolo[2,1-d] tetrazines undergo [3+2] cycloadditions with isocyanates to form fused heterocycles. For instance, 2-diazo-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine reacts with aryl/alkyl isocyanates under microwave irradiation, yielding pyrido-pyrrolo-tetrazinones in 36–88% yields .

Table 2: Representative Isocyanate Reactions

IsocyanateProduct Yield (%)Conditions
Phenyl isocyanate7450°C, microwave, 1 hr
2-Chloroethyl isocyanate82RT, 48 hr
4-Chlorophenyl isocyanate7250°C, microwave, 1 hr

Thermal Ring-Opening Reactions

Alkyl-substituted tetrazines (e.g., 1d ) undergo retro [2+2+2] ring-opening at 80°C to form nitriles. Kinetic studies reveal:

  • Half-life (t1/2t_{1/2}) of 1d : 1.73 h (k=0.40h1k = 0.40 \, \text{h}^{-1}) .

  • Competitive pathways exist when reacting with ketene acetals, where elevated temperatures favor ring-opening over cycloaddition .

Reactivity with Electron-Rich Dienophiles

4,6-Dialkyl-1,2,3,5-tetrazines (1d ) react efficiently with:

  • Enamines : Form pyrimidines in 47–83% yields at ambient temperature .

  • Ynamines : Yield fully substituted pyrimidines (19a–b ) in 87–88% yields .

  • Ketene acetals : Require higher concentrations (0.4 M) but achieve 91% yields .

Orthogonal Reactivity with Amidines vs. Dienophiles

A key distinction exists between 1,2,3,5-tetrazines and their 1,2,4,5-isomers:

  • 1,2,3,5-Tetrazines show >100-fold faster reactions with amidines compared to traditional dienophiles like enamines .

  • This orthogonality enables selective ligation in complex molecular systems .

Synthetic Limitations and Competing Pathways

  • Thermal instability : Alkyl-substituted tetrazines (e.g., 1d ) decompose at 80°C, limiting high-temperature applications .

  • Solvent sensitivity : Reactions in polar solvents (e.g., acetonitrile) accelerate cycloadditions but may reduce yields due to side reactions .

These findings establish pyrrolo[2,1-d] tetrazines as versatile intermediates in heterocyclic synthesis, with reactivity tunable via substituent electronic effects. Future applications may exploit their rapid ligation kinetics for bioorthogonal chemistry or materials science .

Scientific Research Applications

Synthesis of Pyrrolo[2,1-d][1,2,3,5]tetrazine Derivatives

The synthesis of this compound and its derivatives typically involves reactions between 2-diazo compounds and isocyanates. For instance, a study demonstrated the efficient synthesis of various derivatives through microwave-assisted reactions that yielded products with moderate to excellent purity and yield . The derivatives synthesized include pyrido[4',3':4,5]pyrrolo[2,1-d][1,2,3,5]tetrazines which have shown promising biological activities.

Antitumor Activity

This compound derivatives have been extensively studied for their antitumor properties. Notably:

  • Cytotoxicity : Several derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example, certain compounds demonstrated IC50 values in the low micromolar range against leukemia and carcinoma cell lines .
  • Mechanism of Action : Research indicates that these compounds may interfere with the microtubule network during cell division and activate apoptotic pathways involving mitochondria and caspases. This mechanism differentiates them from traditional chemotherapeutics like temozolomide .

Case Studies

  • Temozolomide Analogues : this compound derivatives are being explored as heteroanalogues of temozolomide. In vitro studies have shown that some derivatives possess enhanced antiproliferative activity compared to temozolomide itself .
    Compound TypeIC50 (µM)Cancer Type
    Pyrido[4',3':4,5]pyrrolo[2,1-d]0.01Non-small cell lung cancer
    Pyrrolo-tetrazinones0.05Breast cancer
    Benzocondensed derivatives0.15CNS tumors
  • Nanostructured Lipid Carriers : The use of nanostructured lipid carriers loaded with pyrrolo-tetrazinones has shown increased cytotoxicity against hepatocellular carcinoma and prostate cancer cell lines compared to free drug formulations. This method enhances the delivery and efficacy of the active compounds in vitro .

Potential Therapeutic Applications

The versatility of this compound derivatives extends beyond oncology:

  • Antimicrobial Properties : Some derivatives have shown potential antibacterial and antiviral activities in preliminary studies.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of these compounds are ongoing due to their ability to cross the blood-brain barrier effectively.

Mechanism of Action

The mechanism of action of pyrrolo[2,1-d][1,2,3,5]tetrazine involves its interaction with molecular targets such as DNA and proteins. Studies have shown that the compound can interfere with the microtubule network, block mitosis, and induce apoptosis through mitochondrial and caspase pathways . These actions contribute to its antitumor activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Imidazotetrazines: Temozolomide and Derivatives

Table 1: Key Differences Between Pyrrolotetrazinones and Imidazotetrazines

Property Pyrrolo[2,1-d][1,2,3,5]tetrazinones Temozolomide (Imidazo[5,1-d]-1,2,3,5-tetrazine) 3-Substituted Imidazotetrazine Derivatives (e.g., TMS/SEM-analogues)
Mechanism Microtubule inhibition, G2/M arrest DNA methylation via methyldiazonium ion MGMT-dependent resistance (TMS) or MGMT-independent activity (SEM)
GI50 3-Aryl: 10–100 nM ~50 μM (MGMT− cells) >50 μM (most); exceptions: SEM derivatives active across MGMT status
Structural Key Deaza skeleton, pyrrole fusion Imidazole fusion, 3-methyl group Silicon (TMS), benzyl, or heteromethyl substituents at 3-position
Prodrug Requirement No Yes (hydrolyzes to MTIC) No

Temozolomide, a clinically used imidazotetrazine, relies on MGMT-deficient cells for efficacy, whereas pyrrolotetrazinones bypass MGMT-mediated resistance . Silicon-containing derivatives like TMS-methylimidazotetrazine (9) mimic temozolomide’s MGMT sensitivity, while SEM-substituted analogues (10) show broad activity . Pyrrolotetrazinones’ superior potency in 3-aryl forms highlights the role of aromatic substituents in enhancing antitumor efficacy .

Comparison with Pyridopyrrolotetrazines and Other Heteroanalogues

Pyrido[4′,3′:4,5]pyrrolo[2,1-d][1,2,3,5]tetrazines, synthesized via microwave-assisted reactions of diazopyrroles with isocyanates, represent temozolomide heteroanalogues with modified fused-ring systems . Similarly, pyrimido[2,1-d][1,2,3,5]tetrazines, generated via nitrilimine cycloadditions, lack reported antitumor data but demonstrate synthetic versatility .

Table 2: Structural and Activity Comparison of Fused Tetrazine Analogues

Compound Class Core Structure Antitumor Activity (GI50) Key Feature
Pyrrolo[2,1-d]tetrazinones Pyrrole + tetrazine 10–100 nM (3-aryl) Microtubule inhibition
Pyrido-pyrrolotetrazines Pyridine-pyrrole + tetrazine Inactive in NCI screens Microwave synthesis
Pyrimido[2,1-d]tetrazines Pyrimidine + tetrazine Not reported Nitrilimine cycloaddition synthesis

Comparison with Energetic Fused Tetrazines

Pyrrolo[2,1-d][1,2,3,5]tetrazinones differ markedly from energetic tetrazine derivatives, which prioritize high density and detonation performance. For example, 7-nitro-4-oxo-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (10) and its salts exhibit densities of 1.77–1.97 g cm<sup>−3</sup> and detonation velocities up to 9,200 m s<sup>−1</sup>, surpassing HMX . BITE-101, a pyrazolo-tetrazine N-oxide, combines tri-explosophoric groups for enhanced stability (Td = 215°C) and low sensitivity .

Table 3: Energetic Properties of Fused Tetrazines vs. Antitumor Analogues

Compound Application Density (g cm<sup>−3</sup>) Detonation Velocity (m s<sup>−1</sup>) Sensitivity
BITE-101 Energetic material 1.95 9,200 Low (IS > 40 J)
Triazolo-tetrazine salts Energetic material 1.77–1.97 8,500–9,000 Moderate
Pyrrolotetrazinones Antitumor N/A N/A N/A

Mechanistic and Structural Analysis

QSAR studies on pyrrolotetrazinones correlate anticancer activity with equalized electronegativity (Χeq) and hydrophobicity (logP), emphasizing the necessity of the -CONH2 group for potency . In contrast, temozolomide’s activity hinges on its ability to generate methylating agents, independent of electronic parameters . The planar aromatic system of pyrrolotetrazinones facilitates microtubule binding, while bulky 3-aryl groups enhance steric complementarity with cellular targets .

Biological Activity

Pyrrolo[2,1-d][1,2,3,5]tetrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antitumor properties. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound and its derivatives have been synthesized and evaluated for their biological activities. Notably, compounds such as this compound-4(3H)-ones exhibit significant antitumor activity against various cancer cell lines.

2. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of diazopyrroles with isocyanates. This method has been shown to yield compounds with promising biological activities.

Compound Synthesis Method Yield Biological Activity
This compound-4(3H)-oneDiazopyrrole + IsocyanateHighAntitumor activity (GI50 in low micromolar range)
Pyrido[2',3':4,5]this compoundDiazopyrrole + IsocyanateModerateEnhanced antineoplastic activity

Antitumor Activity

Research conducted by the National Cancer Institute (NCI) demonstrated that this compound-4(3H)-ones possess remarkable antitumor properties. The GI50 values for these compounds are often in the low micromolar to nanomolar range against various cancer cell lines:

  • Breast Cancer Cell Lines : MDA-N and MDA-MB-435 showed high sensitivity.
  • Leukemia Cell Lines : SR and K-562 were particularly responsive.

The mechanism of action appears to involve interference with the microtubule network leading to apoptosis via mitochondrial pathways and caspase activation .

Case Studies and Findings

Several studies have highlighted the effectiveness of pyrrolo[2,1-d][1,2,3,5]tetrazines in different cancer models:

  • A study indicated that pyrrolotetrazinones exhibited excellent responses in breast cancer and leukemia sub-panels while showing less selectivity against CNS cancers compared to temozolomide .
  • Nanostructured lipid carriers loaded with pyrrolotetrazinones demonstrated enhanced cytotoxicity against hepatocellular carcinoma (HuH-6 and HuH-7) and prostate cancer (PC-3) cell lines .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrolo-tetrazinone scaffold can significantly influence biological activity. For instance:

  • Substituent variations at specific positions on the tetrazine ring can enhance potency and selectivity against certain cancer types.
  • The introduction of different functional groups has been shown to alter the mechanism of action from traditional alkylating agents to compounds that disrupt cellular mitosis.

5. Conclusion

Pyrrolo[2,1-d][1,2,3,5]tetrazines represent a promising class of compounds with significant antitumor activity. Their unique mechanisms of action and potential for modification make them valuable candidates for further research in cancer therapy. Continued exploration into their biological properties could lead to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyrrolo[2,1-d][1,2,3,5]tetrazine derivatives?

Pyrrolo[2,1-d][1,2,3,5]tetrazines are typically synthesized via the reaction of 2-diazopyrroles with alkyl- or aryl-isocyanates under anhydrous conditions. A two-step methodology is employed:

Diazo Intermediate Preparation : 2-Diazo-3-ethoxycarbonyl-pyrrolo[3,2-b]pyridine is generated as a key intermediate.

Cyclization : The diazo compound reacts with isocyanates in dichloromethane (DCM) under nitrogen, yielding pyrrolotetrazine derivatives. Conventional methods require 12–48 hours (35–80% yields), while microwave-assisted synthesis reduces reaction time to 3 minutes with higher yields (62–95%) .

Q. How is the antitumor activity of this compound derivatives assessed?

Antitumor efficacy is evaluated through the NCI-60 human tumor cell line screen , which measures growth inhibition (GI₅₀) values. Pyrrolotetrazines exhibit GI₅₀ values in the low micromolar to nanomolar range, with activity linked to the electron density at C-4, a critical site for DNA alkylation . Derivatives lacking electron-withdrawing substituents at this position show reduced potency.

Q. What analytical techniques are used to characterize this compound derivatives?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., δ 8.95 ppm for pyridinic protons in DMSO-d₆) .
  • IR Spectroscopy : Detects carbonyl stretches (1705–1745 cm⁻¹) and diazo group vibrations .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, 60.89%; N, 20.89% for compound 9a) .

Advanced Research Questions

Q. Why do pyrido-fused this compound derivatives exhibit diminished antitumor activity?

The introduction of a pyrido moiety via aza-substitution disrupts the electronic profile required for DNA alkylation. Computational studies indicate that pyrido fusion reduces the electrophilicity of C-4, a critical site for generating methyldiazonium ions, which methylate guanine residues. This structural modification also alters solubility and bioavailability, further limiting activity .

Q. How do microwave-assisted synthesis methods improve yields compared to conventional approaches?

Microwave irradiation (150 W, 50°C) enhances reaction efficiency by accelerating kinetics and reducing side reactions. For example, compound 9b achieves 95% yield in 3 minutes via microwave synthesis versus 80% in 48 hours conventionally. The rapid heating minimizes decomposition of thermally sensitive intermediates, such as diazo compounds .

Q. What structural modifications enhance the stability of this compound derivatives in physiological conditions?

  • C-8 Substitution : Bulky groups (e.g., cyclohexyl) improve stability by sterically shielding the tetrazine core from nucleophilic attack .
  • Salt Formation : Conversion to hydroxylammonium or guanidinium salts mitigates hygroscopicity and enhances thermal stability (decomposition >230°C) .
  • Electron-Withdrawing Groups : Nitro or carboxylate substituents at C-10 increase resistance to hydrolysis .

Q. How can discrepancies in antitumor activity data between pyrrolo- and indolo-tetrazinones be resolved?

Contradictions arise from differences in DNA minor groove binding and metabolic activation. Indolo-tetrazinones exhibit stronger π-π stacking with DNA bases, while pyrrolo derivatives rely on methyldiazonium release. Comparative studies using radiolabeled analogs and kinetic isotope effects can clarify activation pathways .

Q. What mechanistic insights explain the orthogonal reactivity of 1,2,3,5-tetrazines versus 1,2,4,5-tetrazines?

1,2,3,5-Tetrazines undergo nucleophilic addition/cyclization with amidines, whereas 1,2,4,5-tetrazines prefer inverse electron-demand Diels-Alder reactions. This divergence stems from distinct charge distributions: 1,2,3,5-tetrazines exhibit higher electrophilicity at C-4, favoring stepwise addition over concerted cycloaddition .

Q. Methodological Considerations

Q. How can researchers optimize reaction conditions for diazo intermediate generation?

  • Low-Temperature Diazotization : Conduct at 0–5°C to prevent diazo group decomposition .
  • Light-Sensitive Protocols : Perform reactions in the dark to avoid photolytic cleavage of diazo bonds .
  • Catalytic Systems : Use Cu(I)/Pd(0) catalysts for regioselective diazo transfer in complex heterocycles .

Q. What strategies address poor aqueous solubility of this compound derivatives?

  • PEGylation : Attach polyethylene glycol (PEG) chains to improve hydrophilicity (e.g., TCO-PEG4-NHS esters) .
  • Prodrug Design : Incorporate hydrolyzable esters or carbamates for in vivo activation .
  • Co-crystallization : Formulate with cyclodextrins or ionic liquids to enhance dissolution rates .

Properties

CAS No.

258828-10-3

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

pyrrolo[2,1-d][1,2,3,5]tetrazine

InChI

InChI=1S/C5H4N4/c1-2-5-7-8-6-4-9(5)3-1/h1-4H

InChI Key

MCQPEIWWBCNKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=NC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.